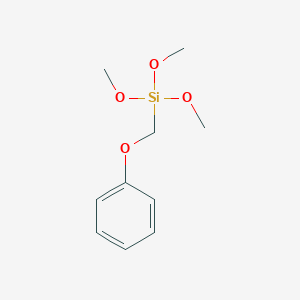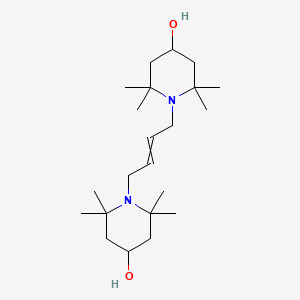
1,1'-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) is an organic compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two piperidine rings connected by a but-2-ene-1,4-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with a but-2-ene-1,4-diyl precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethylformamide (DMF), and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving a high-quality product. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used as an additive in the production of plastics and other materials to enhance their stability and durability.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-one): A similar compound with a ketone functional group instead of an alcohol.
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-amine): A derivative with an amine group.
Uniqueness
1,1’-(But-2-ene-1,4-diyl)bis(2,2,6,6-tetramethylpiperidin-4-ol) is unique due to its specific combination of piperidine rings and the but-2-ene-1,4-diyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62421-72-1 |
|---|---|
Molecular Formula |
C22H42N2O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1-[4-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)but-2-enyl]-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C22H42N2O2/c1-19(2)13-17(25)14-20(3,4)23(19)11-9-10-12-24-21(5,6)15-18(26)16-22(24,7)8/h9-10,17-18,25-26H,11-16H2,1-8H3 |
InChI Key |
CFNJOTBXMMKRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1CC=CCN2C(CC(CC2(C)C)O)(C)C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
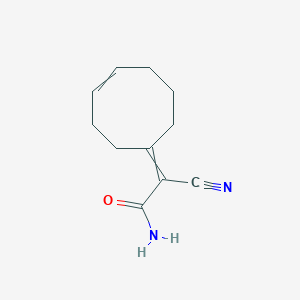


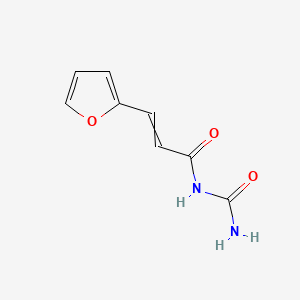
![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
![2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B14517664.png)
![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
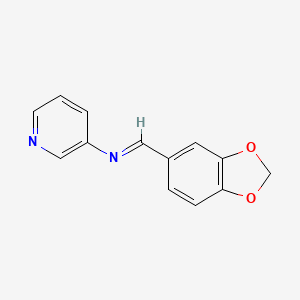
![4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14517689.png)
